5-(Nonylsulfanyl)quinoline-8-thiol
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Overview
Description
5-(Nonylthio)quinoline-8-thiol is a quinoline derivative with the molecular formula C18H25NS2 and a molecular weight of 319.52 g/mol . This compound is characterized by the presence of a nonylthio group attached to the quinoline ring, which imparts unique chemical and physical properties. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
The synthesis of 5-(Nonylthio)quinoline-8-thiol typically involves the introduction of a nonylthio group to the quinoline ring. One common method is the reaction of 8-hydroxyquinoline with nonylthiol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial production methods often employ green and sustainable chemistry approaches, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts . These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
5-(Nonylthio)quinoline-8-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thiol form. Reducing agents such as sodium borohydride are typically used.
Substitution: The nonylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding sulfoxide, while further oxidation can produce the sulfone .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(Nonylthio)quinoline-8-thiol involves its interaction with cellular components. In biological systems, it targets microbial cell membranes, leading to increased permeability and cell death . The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these reactions can generate reactive oxygen species that damage cellular components .
Comparison with Similar Compounds
5-(Nonylthio)quinoline-8-thiol can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Lacks the nonylthio group, resulting in different chemical and biological properties.
5-(Methylthio)quinoline-8-thiol: Similar structure but with a shorter alkyl chain, leading to differences in solubility and reactivity.
5-(Phenylthio)quinoline-8-thiol: Contains a phenyl group instead of a nonyl group, which affects its steric and electronic properties.
The uniqueness of 5-(Nonylthio)quinoline-8-thiol lies in its long nonyl chain, which imparts distinct hydrophobic characteristics and influences its interactions with other molecules .
Properties
CAS No. |
60465-71-6 |
---|---|
Molecular Formula |
C18H25NS2 |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
5-nonylsulfanylquinoline-8-thiol |
InChI |
InChI=1S/C18H25NS2/c1-2-3-4-5-6-7-8-14-21-17-12-11-16(20)18-15(17)10-9-13-19-18/h9-13,20H,2-8,14H2,1H3 |
InChI Key |
BNHSOKVDKITRIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCSC1=C2C=CC=NC2=C(C=C1)S |
Origin of Product |
United States |
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